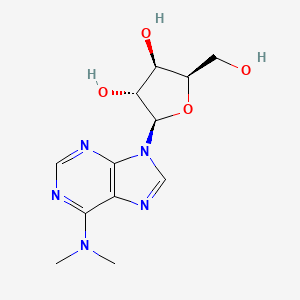

N6,N6-Dimethyl-xylo-adenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H17N5O4 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8+,9-,12-/m1/s1 |

InChI Key |

WVGPGNPCZPYCLK-IQEPQDSISA-N |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N6,N6-Dimethyl-xylo-adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6,N6-Dimethyl-xylo-adenosine is a synthetically modified nucleoside analog characterized by a xylofuranose (B8766934) sugar moiety and a dimethylated N6 position on the adenine (B156593) base. As an adenosine (B11128) analog, it holds potential for investigation in various therapeutic areas, particularly in cancer research and as a modulator of purinergic signaling. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, and a detailed (proposed) synthesis protocol. Furthermore, this document outlines its known biological activities, with a focus on its interaction with adenosine receptors and the subsequent signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel nucleoside-based therapeutics.

Chemical Properties

This compound is a purine (B94841) nucleoside analog. Its core structure consists of an adenine base, a xylofuranose sugar, and two methyl groups at the N6 position of the adenine.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇N₅O₄ | [1] |

| Molecular Weight | 295.29 g/mol | [1] |

| CAS Number | 669055-52-1 | [1] |

| Appearance | Solid (predicted) | |

| LogP (octanol-water) | -0.2 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 8 | [1] |

| Rotatable Bonds | 3 | [1] |

Spectroscopic Data (Reference Data for N6,N6-Dimethyladenosine)

Table 2: Reference Mass Spectrometry Data for N6,N6-Dimethyladenosine

| Ion | m/z (experimental) | Fragmentation | Reference |

| [M+H]⁺ | 296.1 | Parent Ion | [2] |

| Fragment | 164.0 | [Adenine + 2CH₃]⁺ | [2] |

Experimental Protocols

Proposed Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on established methods for the synthesis of xylo-adenosine analogs and N6-substituted adenosines, a plausible synthetic route can be proposed. The following protocol is a conceptual workflow and would require optimization and characterization at each step.

Workflow for the Proposed Synthesis:

Methodology:

-

Protection of D-Xylose: The hydroxyl groups of D-xylose would first be protected to prevent unwanted side reactions. This can be achieved using standard protecting groups such as acetonides or acetyl groups.

-

Activation of the Anomeric Carbon: The anomeric carbon of the protected xylose would then be activated to facilitate glycosylation. This is typically done by converting it to a good leaving group, for example, by acetylation or silylation.

-

Glycosylation: The activated xylose derivative would be coupled with 6-chloropurine using a Lewis acid catalyst in a Vorbrüggen glycosylation reaction. This step is crucial for forming the N-glycosidic bond with the desired β-stereochemistry.

-

Amination: The 6-chloro group of the purine ring is then displaced by reaction with dimethylamine to introduce the N6,N6-dimethyl functionality.

-

Deprotection: Finally, the protecting groups on the xylose moiety are removed under appropriate acidic or basic conditions to yield the final product, this compound.

-

Purification: The final compound would be purified using techniques such as column chromatography and recrystallization.

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure and stereochemistry of the synthesized this compound.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC would be essential to assign all proton and carbon signals and to confirm the connectivity and the xylo- configuration of the sugar.

2.2.2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the elemental composition of the synthesized compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

-

Data Acquisition: Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI). The expected [M+H]⁺ ion would be at m/z 296.1353. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which is expected to show a characteristic fragment at m/z 164.0931 corresponding to the dimethylated adenine base.[3][2]

Biological Activity and Signaling Pathways

This compound is an adenosine analog and, as such, is expected to interact with adenosine receptors. The N6-dimethylated adenosine (with a ribose sugar) has been identified as an endogenous ligand for the A3 adenosine receptor.[3] This interaction is significant as the A3 receptor is a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation and cancer.

A3 Adenosine Receptor Signaling Pathway

Activation of the A3 adenosine receptor by an agonist like this compound is expected to initiate a downstream signaling cascade. A3 receptors are typically coupled to inhibitory G proteins (Gi/o), which inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4]

The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream target proteins, resulting in diverse cellular responses. These can include anti-inflammatory effects and the regulation of cell growth and proliferation, which aligns with the observed anti-cancer potential of some adenosine analogs.

Experimental Workflow for Assessing Receptor Activity

To confirm the activity of this compound on the A3 adenosine receptor and its downstream effects, a series of in vitro experiments can be performed.

Methodology:

-

Receptor Binding Assays: Competitive binding assays using a radiolabeled A3 receptor antagonist would be performed to determine the binding affinity (Ki) of this compound for the human A3 adenosine receptor.

-

cAMP Accumulation Assays: Cells expressing the A3 adenosine receptor would be treated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound. The intracellular cAMP levels would then be measured to determine the compound's ability to inhibit adenylyl cyclase activity and its potency (EC₅₀).

-

Downstream Signaling Analysis: The effect on downstream signaling pathways can be assessed by techniques such as Western blotting to measure changes in the phosphorylation status of key signaling proteins like CREB (cAMP response element-binding protein).

Conclusion

This compound is a promising nucleoside analog with potential therapeutic applications. Its chemical properties and proposed synthesis provide a solid foundation for further research and development. The likely interaction with the A3 adenosine receptor and the subsequent modulation of the cAMP signaling pathway highlight a clear mechanism of action that warrants further investigation, particularly in the context of cancer and inflammatory diseases. This technical guide serves as a comprehensive starting point for scientists and researchers aiming to explore the full potential of this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis and Characterization of N6,N6-Dimethyl-xylo-adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6,N6-Dimethyl-xylo-adenosine is a synthetic nucleoside analog of adenosine (B11128), characterized by a xylofuranose (B8766934) sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base. As a member of the adenosine analog family, it holds potential for investigation in various therapeutic areas, particularly in oncology, due to the established role of similar compounds in modulating cell signaling pathways related to cell proliferation and death. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, detailed protocols for its characterization, and an exploration of the potential biological signaling pathways it may influence. The information presented herein is based on established chemical principles and data from structurally related compounds due to the limited availability of specific literature on this compound.

Introduction

Adenosine and its analogs are crucial in numerous physiological processes and have been extensively studied for their therapeutic potential. Modifications to the ribose sugar or the purine (B94841) base can significantly alter the biological activity, selectivity, and metabolic stability of these nucleosides. The replacement of the natural ribose with xylose in this compound introduces a change in the stereochemistry at the 2' and 3' positions of the sugar ring, which can affect its interaction with enzymes and receptors. The dimethylation at the N6 position of the adenine base is known to influence receptor binding affinity and can prevent deamination, thereby prolonging the compound's biological effects. This guide aims to provide a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this specific adenosine analog.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Vorbrüggen glycosylation, a widely used method for the formation of the N-glycosidic bond in nucleosides.[1][2][3] This approach involves the coupling of a silylated nucleobase with a protected sugar derivative.

The overall synthetic strategy can be divided into three main stages:

-

Preparation of a protected xylofuranose donor.

-

Vorbrüggen glycosylation with N6,N6-dimethyladenine.

-

Deprotection to yield the final product.

Experimental Protocols

2.1.1. Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-α,β-D-xylofuranose (Protected Xylose Donor)

-

Starting Material: D-xylose.

-

Procedure:

-

D-xylose is first converted to its furanose form and then protected with benzoyl groups. A common method involves treating D-xylose with benzoyl chloride in pyridine (B92270).

-

The anomeric hydroxyl group is then acetylated using acetic anhydride (B1165640) in the presence of a catalyst such as pyridine or a Lewis acid to yield the per-acylated xylofuranose.

-

Reaction:

-

D-xylose + Benzoyl Chloride (excess) in Pyridine -> 2,3,5-tri-O-benzoyl-D-xylofuranose

-

2,3,5-tri-O-benzoyl-D-xylofuranose + Acetic Anhydride in Pyridine -> 1-O-Acetyl-2,3,5-tri-O-benzoyl-α,β-D-xylofuranose

-

-

-

Purification: The product is purified by column chromatography on silica (B1680970) gel.

2.1.2. Vorbrüggen Glycosylation

-

Reactants: 1-O-Acetyl-2,3,5-tri-O-benzoyl-α,β-D-xylofuranose and N6,N6-dimethyladenine.

-

Procedure:

-

N6,N6-dimethyladenine is silylated to enhance its nucleophilicity and solubility. This is typically achieved by refluxing with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) in an aprotic solvent like acetonitrile.

-

The protected xylose donor is then added to the solution of the silylated base.

-

A Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4), is added to promote the glycosylation reaction.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC).

-

Reaction:

-

N6,N6-dimethyladenine + BSA -> Silylated N6,N6-dimethyladenine

-

Silylated N6,N6-dimethyladenine + 1-O-Acetyl-2,3,5-tri-O-benzoyl-α,β-D-xylofuranose --(TMSOTf)--> Protected this compound

-

-

-

Purification: The crude product is purified by column chromatography.

2.1.3. Deprotection

-

Starting Material: Protected this compound.

-

Procedure:

-

The benzoyl protecting groups are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727) (Zemplén deprotection).

-

The reaction is typically carried out at room temperature and monitored by TLC.

-

Upon completion, the reaction is neutralized with an acid (e.g., acetic acid or a resin), and the solvent is evaporated.

-

Reaction:

-

Protected this compound + NaOMe in MeOH -> this compound

-

-

-

Purification: The final product is purified by recrystallization or column chromatography.

References

N6,N6-Dimethyl-xylo-adenosine: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of N6,N6-Dimethyl-xylo-adenosine, a synthetic adenosine (B11128) analog. Due to the limited availability of primary literature detailing a complete structural analysis of this specific compound, this document outlines the essential experimental protocols and expected data based on the well-established characterization of closely related nucleosides.

Physicochemical and Structural Properties

This compound is a modified nucleoside characterized by a dimethylated exocyclic amine on the adenine (B156593) base and a xylofuranose (B8766934) sugar moiety.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C12H17N5O4 | [2] |

| Molecular Weight | 295.29 g/mol | [2] |

| CAS Number | 669055-52-1 | [2] |

| SMILES | O[C@@H]1--INVALID-LINK----INVALID-LINK--O[C@H]1N(C=N2)C3=C2C(N(C)C)=NC=N3 | |

| Solubility | Soluble in DMSO (10 mM) | |

| Target | Nucleoside Antimetabolite/Analog | |

| Research Area | Cancer, Cell Cycle/DNA Damage |

Proposed Synthesis and Purification

The synthesis of this compound would likely follow established protocols for the modification of nucleosides. A plausible synthetic route would involve the dimethylation of a protected xylo-adenosine precursor.

Experimental Protocol: Synthesis and Purification

-

Protection of Xylo-adenosine: The hydroxyl groups of the xylofuranose ring of a starting material like 9-β-D-xylofuranosyladenine are protected using a suitable protecting group (e.g., acetyl or silyl (B83357) groups) to prevent side reactions.

-

Dimethylation of the N6-amino group: The protected xylo-adenosine is then subjected to reductive amination or direct alkylation to introduce the two methyl groups at the N6 position of the adenine base.

-

Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions to yield the final product, this compound.

-

Purification: The crude product is purified using techniques such as column chromatography (e.g., silica (B1680970) gel) or preparative high-performance liquid chromatography (HPLC) to achieve high purity (≥95%).[2][3]

Structure Elucidation Methodologies

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the precise connectivity and stereochemistry of the molecule. Expected data would include 1H NMR, 13C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Expected 1H and 13C NMR Data (Hypothetical):

| Atom Position | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |

| H-2 | ~8.2 | ~152 |

| H-8 | ~8.0 | ~140 |

| N(CH3)2 | ~3.5 (singlet, 6H) | ~38 |

| H-1' | ~6.0 (doublet) | ~90 |

| H-2' | ~4.5 | ~75 |

| H-3' | ~4.3 | ~74 |

| H-4' | ~4.1 | ~85 |

| H-5'a, H-5'b | ~3.8, ~3.7 | ~62 |

Note: These are estimated values based on related adenosine analogs and would need to be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol/water).

-

Chromatographic Separation: The sample is injected into a liquid chromatography system coupled to a mass spectrometer (LC-MS). A C18 column is typically used for separation.[3]

-

Mass Analysis: The mass spectrometer is operated in positive ion mode. A full scan would be performed to identify the parent ion [M+H]+.

-

Fragmentation Analysis (MS/MS): The parent ion is fragmented, and the resulting daughter ions are analyzed to confirm the structure. A key fragmentation would be the loss of the xylose sugar moiety, resulting in a fragment corresponding to the N6,N6-dimethyladenine base.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M+H]+ | 296.14 |

| [M+Na]+ | 318.12 |

| [N6,N6-dimethyladenine+H]+ | 164.09 |

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of the xylofuranose ring, single-crystal X-ray diffraction is the gold standard. This would require growing a suitable crystal of the compound.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, its structural similarity to other adenosine analogs suggests potential interactions with pathways regulated by adenosine receptors and those involved in nucleic acid metabolism.[2][4] The related compound, N6,N6-Dimethyladenosine (with a ribose sugar), is known to be an AKT inhibitor and an endogenous A3 adenosine receptor ligand.[4]

The diagram below illustrates a hypothetical workflow for investigating the biological activity of this compound, starting from its synthesis and leading to the assessment of its impact on cellular signaling.

References

The Biological Activity of N6,N6-Dimethyl-xylo-adenosine: A Technical Overview for Researchers

Disclaimer: Direct experimental data on the biological activity of N6,N6-Dimethyl-xylo-adenosine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on its classification as an adenosine (B11128) analog and extrapolates potential mechanisms and experimental approaches from related compounds. The information presented herein is intended as a foundational resource to stimulate and guide future research.

Introduction

This compound is a synthetic adenosine analog characterized by a xylose sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base.[1][2] Like other purine (B94841) nucleoside analogs, it holds potential for therapeutic applications due to its structural similarity to endogenous nucleosides, which allows it to interact with various cellular pathways.[3][4] Adenosine analogs are known to exhibit a range of biological activities, including vasodilation and potential anticancer properties.[3][4][5] this compound is also suggested to be an adenosine receptor agonist, which could be instrumental in studying cardiovascular, respiratory, and central nervous system disorders.[1]

It is crucial to distinguish this compound from the extensively studied N6-methyladenosine (m6A). The latter is a critical epigenetic modification of RNA, whereas this compound is a synthetic nucleoside analog.[6][7] This guide will focus exclusively on the potential biological activities of the synthetic compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 669055-52-1 | [1] |

| Molecular Formula | C12H17N5O4 | [1][2] |

| Molecular Weight | 295.29 g/mol | [2] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO |

Hypothesized Biological Activity and Signaling Pathways

While direct experimental evidence is lacking, the biological activity of this compound can be hypothesized based on its structural similarity to adenosine and other N6-substituted analogs.

Adenosine Receptor Agonism

As an adenosine analog, this compound is predicted to act as an agonist at one or more of the four adenosine receptor subtypes (A1, A2A, A2B, and A3).[1] Activation of these G protein-coupled receptors can trigger a variety of downstream signaling cascades, influencing physiological processes such as vasodilation, inflammation, and neurotransmission.[8] The specific receptor subtype affinity and the resulting downstream effects of this compound remain to be experimentally determined.

Caption: Hypothesized Adenosine Receptor Signaling Pathway.

Potential Anticancer Activity

Many nucleoside analogs exhibit anticancer properties by interfering with nucleic acid synthesis or by modulating key signaling pathways involved in cell proliferation and survival.[3][4] Based on the activities of related compounds, this compound could potentially influence pathways such as PI3K-AKT, NF-κB, Wnt/β-catenin, and MAPK/ERK.[6] However, it is important to reiterate that these are speculative pathways based on the broader class of adenosine analogs and require experimental validation for this compound.

Caption: Potential Modulation of Cancer-Related Signaling Pathways.

Proposed Experimental Protocols for Characterization

Given the lack of specific data, a systematic experimental approach is required to elucidate the biological activity of this compound. The following outlines a potential workflow.

General Experimental Workflow

A logical progression of experiments would involve initial in vitro characterization of receptor binding and cellular effects, followed by more complex cell-based assays to determine the mechanism of action.

Caption: Proposed Experimental Workflow for Characterization.

Detailed Methodologies

The following are generalized protocols that would need to be optimized for the specific experimental conditions.

4.2.1. Adenosine Receptor Binding Assays

-

Objective: To determine the binding affinity and selectivity of this compound for the four adenosine receptor subtypes.

-

Methodology:

-

Prepare cell membrane fractions from cell lines stably expressing each of the human adenosine receptor subtypes (A1, A2A, A2B, A3).

-

Perform competitive radioligand binding assays using a known high-affinity radioligand for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3).

-

Incubate the membrane preparations with the radioligand in the presence of increasing concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki values from the IC50 values determined from the concentration-response curves.

-

4.2.2. Cell Viability and Proliferation Assays

-

Objective: To assess the cytotoxic and cytostatic effects of this compound on various cell lines (e.g., cancer cell lines and normal cell lines).

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial ATP-based luminescence assay.

-

Measure absorbance or luminescence and calculate the percentage of cell viability relative to an untreated control.

-

Determine the IC50 (half-maximal inhibitory concentration) values from the dose-response curves.

-

4.2.3. Western Blot Analysis for Signaling Pathway Modulation

-

Objective: To investigate the effect of this compound on key signaling proteins.

-

Methodology:

-

Treat cells with this compound at a predetermined effective concentration for various time points.

-

Lyse the cells and determine the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, IκBα) and a loading control (e.g., β-actin or GAPDH).

-

Incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the relative changes in protein phosphorylation or expression.

-

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the biological activity of this compound. The following tables are presented as templates for organizing future experimental findings.

Table 1: Adenosine Receptor Binding Affinity (Ki in nM)

| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |

| This compound | Data not available | Data not available | Data not available | Data not available |

Table 2: In Vitro Cytotoxicity (IC50 in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| e.g., MCF-7 | Data not available | Data not available | Data not available |

| e.g., A549 | Data not available | Data not available | Data not available |

| e.g., HEK293 | Data not available | Data not available | Data not available |

Conclusion

This compound is a synthetic nucleoside analog with potential biological activities stemming from its structural similarity to adenosine. While it is hypothesized to act as an adenosine receptor agonist and may possess anticancer properties, there is a clear need for rigorous experimental investigation to validate these claims. The experimental framework and methodologies outlined in this guide provide a roadmap for researchers to systematically characterize the biological profile of this compound. Future studies are essential to determine its mechanism of action, identify its molecular targets, and evaluate its therapeutic potential.

References

- 1. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]

- 2. This compound - CD BioGlyco [bioglyco.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Nucleoside Antimetabolite/Analog | 669055-52-1 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of N6,N6-Dimethyl-xylo-adenosine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of N6,N6-Dimethyl-xylo-adenosine is limited in publicly available literature. This guide provides a comprehensive overview based on its classification as an adenosine (B11128) analog and extrapolates potential mechanisms from the well-documented biological activities of related molecules, such as N6-methyladenosine (m6A) and other xyloadenosine analogs. The information and protocols herein are intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction to this compound

This compound is a synthetic adenosine analog characterized by a dimethylated nitrogen at the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the typical ribose.[1] As a nucleoside analog, it is classified as a nucleoside antimetabolite.[2] Like other adenosine analogs, it is being investigated for its potential therapeutic effects, including roles as a smooth muscle vasodilator and an inhibitor of cancer progression.[3][4][5] Its structural modifications may confer unique biochemical properties, such as altered enzymatic recognition and metabolic stability, compared to endogenous adenosine.

Hypothesized Mechanisms of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other modified adenosines, particularly N6-methyladenosine (m6A), and its general classification as an adenosine analog, several potential mechanisms can be hypothesized.

Interaction with Adenosine Receptors

One proposed mechanism is the interaction with adenosine receptors. This compound is suggested to act as an adenosine receptor agonist, which could be instrumental in studying cardiovascular and respiratory conditions, as well as central nervous system dysfunctions.[6] Extracellular adenosine regulates a variety of physiological processes by binding to G protein-coupled adenosine receptors (A1, A2A, A2B, and A3).[7] Agonism at these receptors can modulate intracellular cyclic AMP (cAMP) levels and activate various signaling cascades, influencing processes like vasodilation and neurotransmission.[7]

Modulation of RNA Methylation and Function

A primary hypothesized mechanism revolves around the well-established role of N6-methyladenosine (m6A) in RNA modification. m6A is the most abundant internal modification in eukaryotic mRNA and plays a critical role in regulating mRNA splicing, nuclear export, stability, and translation.[8] This process is dynamically regulated by "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (m6A-binding proteins like the YTH domain family) proteins.[1]

Given its structure, this compound could potentially interfere with this process in several ways:

-

Competitive Inhibition of Reader Proteins: It may act as a competitive inhibitor by binding to the m6A-binding pockets of reader proteins, thereby disrupting their interaction with m6A-containing mRNA.[8]

-

Altered Recognition by Writers and Erasers: The dimethylation and the xylo-configuration could affect its recognition and processing by the writer and eraser enzymes, potentially leading to dysregulation of the cellular m6A landscape.

The diagram below illustrates the central role of m6A modulation in cellular signaling, a pathway that this compound could potentially influence.

Impact on Cellular Signaling Pathways

Dysregulation of m6A homeostasis is known to impact major signaling pathways crucial for cell survival, proliferation, and inflammation.[1] Therefore, this compound, by potentially interfering with m6A-dependent processes, could modulate these key cascades:

-

PI3K-AKT Signaling: Involved in cell survival and proliferation.

-

NF-κB Signaling: A key regulator of inflammation and immune responses.

-

Wnt/β-catenin Pathway: Crucial for development and often implicated in cancer.

-

MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

The following diagram illustrates the potential downstream effects of modulating m6A reader proteins on these critical signaling pathways.

Quantitative Data Summary

| Parameter | Cell Line / Model | Concentration / Dose | Result | Reference |

| IC₅₀ (Cell Viability) | e.g., MCF-7, HeLa | (µM) | (e.g., % inhibition, µM) | |

| Binding Affinity (Kd) | e.g., YTHDF2 | (nM) | (nM) | |

| Enzyme Inhibition (Ki) | e.g., METTL3 | (µM) | (µM) | |

| Apoptosis Induction | e.g., Jurkat | (µM) | (e.g., % Annexin V positive cells) | |

| Cell Cycle Arrest | e.g., A549 | (µM) | (e.g., % cells in G2/M phase) | |

| In Vivo Efficacy | e.g., Xenograft | (mg/kg) | (e.g., % tumor growth inhibition) |

Experimental Protocols

Detailed experimental protocols for this compound are not yet established.[9] The following sections provide generalized methodologies for key experiments that would be essential for elucidating its mechanism of action.

General Workflow for In Vitro Evaluation

A generalized workflow for the initial assessment of a novel compound like this compound in cancer cell line studies is presented below.[9]

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48-72 hours). Include vehicle control (e.g., DMSO) wells.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol: Western Blot for Signaling Pathway Analysis

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is an intriguing adenosine analog with potential therapeutic applications. While direct experimental evidence for its mechanism of action is currently sparse, its structural characteristics suggest plausible interactions with adenosine signaling pathways and the cellular machinery governing RNA methylation. The hypotheses and protocols outlined in this guide provide a foundational framework for researchers to systematically investigate its biological functions and therapeutic potential. Further studies are imperative to elucidate its precise molecular targets and signaling cascades, which will be critical for its future development as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | Nucleoside Antimetabolite/Analog | 669055-52-1 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]

- 7. N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors | PLOS One [journals.plos.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

In Vitro Stability of N6,N6-Dimethyl-xylo-adenosine: A Technical Guide

Disclaimer: Publicly available literature lacks specific experimental data on the in vitro stability of N6,N6-Dimethyl-xylo-adenosine. This guide provides a comprehensive framework based on established methodologies for assessing the in vitro stability of analogous nucleoside compounds. The protocols and potential metabolic pathways described herein are intended to serve as a foundational resource for researchers.

Introduction

The in vitro stability of a drug candidate is a critical parameter evaluated during early drug discovery and development. These studies provide insights into a compound's metabolic fate, potential for rapid degradation, and help in the interpretation of in vivo pharmacokinetic data. Key assays include stability in plasma and liver microsomes, which represent two major compartments for drug metabolism and degradation. This guide outlines standard protocols for evaluating the in vitro stability of this compound, a modified nucleoside analog.

In Vitro Stability Assays

Plasma Stability Assay

Plasma contains various enzymes, such as esterases and amidases, that can degrade drug molecules.[1][2] Assessing stability in plasma is crucial for understanding a compound's half-life and bioavailability.[3][4]

2.1.1 Experimental Protocol

A typical plasma stability assay involves incubating the test compound with plasma from various species (e.g., human, rat, mouse) and monitoring its degradation over time.[1][2]

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Thaw pooled plasma (e.g., human, rat, mouse) from frozen stocks at 37°C.

-

Prepare a termination solution, typically ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard.

-

-

Incubation:

-

Pre-warm the plasma to 37°C.

-

Spike the this compound stock solution into the plasma to achieve a final concentration (e.g., 1 µM).

-

Incubate the mixture at 37°C in a shaking water bath.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[1]

-

-

Sample Processing:

-

At each time point, terminate the reaction by adding a volume of the cold termination solution to the aliquot (e.g., 3 volumes).

-

Vortex the samples to precipitate plasma proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analytical Method:

2.1.2 Data Analysis

The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero. The in vitro half-life (t½) can be determined by plotting the natural logarithm of the percent remaining against time and fitting the data to a first-order decay model.

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[5][6] This assay is a standard method to assess the intrinsic clearance of a compound.[5][7]

2.2.1 Experimental Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.

-

Prepare a phosphate (B84403) buffer solution (e.g., 100 mM, pH 7.4).

-

Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or use commercially available NADPH.[7]

-

Prepare a termination solution (ice-cold acetonitrile or methanol with an internal standard).

-

-

Incubation:

-

In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and this compound to the desired final concentrations (e.g., 0.5 mg/mL microsomes, 1 µM compound).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the metabolic reaction by adding the NADPH-regenerating system or NADPH.

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]

-

A control incubation without NADPH should be included to assess non-enzymatic degradation.[5]

-

-

Sample Processing:

-

Terminate the reaction at each time point by adding a volume of the cold termination solution.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for analysis.

-

-

Analytical Method:

2.2.2 Data Analysis

Similar to the plasma stability assay, the half-life (t½) is calculated from the rate of disappearance of the parent compound. From the half-life and incubation conditions, the intrinsic clearance (CLint) can be calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Data Presentation

Quantitative data from in vitro stability studies should be summarized in clear and concise tables for easy comparison across different conditions and species.

Table 1: In Vitro Plasma Stability of this compound

| Species | Time (min) | % Remaining (Mean ± SD) | Half-life (t½, min) |

| Human | 0 | 100 | |

| 15 | |||

| 30 | |||

| 60 | |||

| 120 | |||

| Rat | 0 | 100 | |

| 15 | |||

| 30 | |||

| 60 | |||

| 120 | |||

| Mouse | 0 | 100 | |

| 15 | |||

| 30 | |||

| 60 | |||

| 120 |

Table 2: In Vitro Liver Microsomal Stability of this compound

| Species | Time (min) | % Remaining (+NADPH, Mean ± SD) | % Remaining (-NADPH, Mean ± SD) | Half-life (t½, min) | CLint (µL/min/mg) |

| Human | 0 | 100 | 100 | ||

| 5 | |||||

| 15 | |||||

| 30 | |||||

| 45 | |||||

| 60 | |||||

| Rat | 0 | 100 | 100 | ||

| 5 | |||||

| 15 | |||||

| 30 | |||||

| 45 | |||||

| 60 | |||||

| Mouse | 0 | 100 | 100 | ||

| 5 | |||||

| 15 | |||||

| 30 | |||||

| 45 | |||||

| 60 |

Potential Metabolic Pathways and Degradation

While specific metabolic pathways for this compound are not documented, potential routes of degradation can be hypothesized based on the metabolism of other nucleoside analogs.[8][9]

-

Hydrolysis of the N-glycosidic bond: A primary degradation pathway for many nucleosides is the enzymatic cleavage of the bond between the purine (B94841) base and the xylose sugar, releasing N6,N6-dimethyladenine.[10][11]

-

Deamination: Although the N6 position is dimethylated, enzymatic deamination at other positions of the purine ring by deaminases could occur.

-

Oxidation: Cytochrome P450 enzymes in liver microsomes could catalyze oxidative reactions on the purine ring or the xylose moiety.

-

Phosphorylation: Kinases present in in vitro systems could potentially phosphorylate the 5'-hydroxyl group of the xylose sugar.[12]

Visualizations

Experimental Workflow

Caption: Generalized workflow for in vitro plasma and liver microsomal stability assays.

Hypothetical Metabolic Pathway

Caption: Hypothetical metabolic pathways for this compound.

References

- 1. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Plasma Stability Assay | Domainex [domainex.co.uk]

- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. Plasma Stability Assay - Enamine [enamine.net]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 8. tandfonline.com [tandfonline.com]

- 9. Substituent effects on degradation rates and pathways of cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]

N6,N6-Dimethyl-xylo-adenosine: A Technical Overview of a Purine Nucleoside Analog for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6,N6-Dimethyl-xylo-adenosine is a synthetic purine (B94841) nucleoside analog characterized by a xylofuranose (B8766934) sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base. While specific research on this compound is limited, its structural similarity to other biologically active adenosine (B11128) analogs suggests potential applications in oncology and cellular biology. This document provides a technical guide based on established knowledge of related nucleoside analogs, covering its presumed synthesis, potential mechanisms of action, and generalized protocols for its biological evaluation. This guide serves as a foundational resource for researchers initiating studies on this compound.

Introduction

Nucleoside analogs are a cornerstone of chemotherapy and antiviral therapy.[1] By mimicking endogenous nucleosides, these compounds can interfere with DNA and RNA synthesis, disrupt cellular metabolism, and modulate signaling pathways, often leading to cytotoxicity in rapidly proliferating cells.[1] this compound belongs to this class of molecules. The presence of the xylose sugar in place of ribose and the dimethylation of the N6 amine are key structural modifications that likely alter its interaction with cellular targets compared to endogenous adenosine. While detailed studies on this compound are not abundant in published literature, this paper extrapolates from related compounds to provide a working guide for its scientific exploration.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases.

| Property | Value |

| Molecular Formula | C₁₂H₁₇N₅O₄ |

| Molecular Weight | 295.29 g/mol |

| CAS Number | 669055-52-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Proposed Synthesis

A likely approach involves a convergent synthesis strategy. This would begin with the preparation of a protected xylofuranose derivative, which is then coupled with a protected adenine base. The final steps would involve deprotection and the specific dimethylation of the N6 position of the adenine.

Experimental Protocol: Generalized Synthesis

-

Preparation of Protected Xylofuranose: D-xylose is first converted to a protected derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose. This can be achieved through controlled acetolysis of benzoylated xylose.[2]

-

Glycosylation: The protected xylofuranose is then coupled with 6-chloropurine (B14466) in the presence of a Lewis acid catalyst (e.g., SnCl₄) or under Vorbrüggen conditions to form the N9-glycosidic bond.

-

N6-Dimethylation: The resulting 6-chloro-9-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)purine is then reacted with an excess of dimethylamine (B145610) in a suitable solvent (e.g., ethanol) to displace the chlorine atom and introduce the dimethylamino group at the N6 position.

-

Deprotection: The benzoyl protecting groups on the sugar moiety are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol, to yield the final product, this compound.

-

Purification: The final compound is purified using column chromatography on silica (B1680970) gel.

Caption: Proposed synthetic workflow for this compound.

Hypothesized Mechanism of Action and Biological Activity

The biological activity of this compound has not been extensively characterized. However, based on its structure, several potential mechanisms of action can be postulated.

As a Nucleoside Analog Antimetabolite

Like many nucleoside analogs, this compound could act as an antimetabolite. Upon cellular uptake, it may be phosphorylated by cellular kinases to its mono-, di-, and triphosphate forms. The resulting triphosphate analog could then compete with endogenous ATP for incorporation into DNA or RNA by polymerases. The presence of the xylose sugar, with its 3'-hydroxyl in the "up" position, would likely lead to chain termination if incorporated into a growing nucleic acid strand.

Modulation of Adenosine Receptors

Endogenous adenosine is a signaling molecule that exerts its effects through four G-protein coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[3] These receptors are involved in a multitude of physiological processes and are often dysregulated in cancer.[3][4] N6-substituted adenosine analogs are known to be potent modulators of these receptors.[5] It is plausible that this compound acts as a ligand for one or more of these receptors, thereby modulating downstream signaling pathways such as the cAMP and MAPK/ERK pathways.[6][7] For instance, N6,N6-dimethyladenosine (with a ribose sugar) has been identified as an endogenous ligand for the A₃ adenosine receptor and an inhibitor of AKT signaling.[8]

Caption: Potential signaling pathways modulated by adenosine receptor agonists.

Protocols for Biological Evaluation

The following are generalized protocols for the initial biological evaluation of this compound in a cancer research context.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the compound or a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Proliferation Assay (EdU Incorporation)

This assay directly measures DNA synthesis to assess the antiproliferative effects of the compound.

-

Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.

-

EdU Labeling: Towards the end of the treatment period, add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, to the cell culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.[9][10]

-

Cell Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and then permeabilize them with a detergent-based solution (e.g., Triton X-100).[9]

-

Click-iT® Reaction: Detect the incorporated EdU using a fluorescent azide (B81097) that couples to the ethynyl (B1212043) group of EdU via a copper-catalyzed click reaction.[10]

-

DNA Staining: Counterstain the cell nuclei with a DNA dye such as DAPI or Hoechst.

-

Imaging and Analysis: Visualize the cells using fluorescence microscopy. The percentage of EdU-positive cells (proliferating cells) can be quantified.

References

- 1. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Adenosine Receptors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Understanding of the Role of Adenosine Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of N6-(p-Sulfophenyl)alkyl and N6-Sulfoalkyl Derivatives of Adenosine: Water-Soluble and Peripherally Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine Blockage in Tumor Microenvironment and Improvement of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Preliminary Bioactivity Screening of N6,N6-Dimethyl-xylo-adenosine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the preliminary bioactivity screening of N6,N6-Dimethyl-xylo-adenosine. At the time of writing, specific quantitative bioactivity data for this compound is not publicly available. The experimental protocols and potential signaling pathways described herein are based on established methodologies for analogous adenosine (B11128) derivatives and should be adapted and validated for this compound.

Introduction

This compound is a synthetic adenosine analog characterized by a xylofuranosyl sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base.[1][2] As an adenosine analog, it is postulated to interact with adenosine receptors, which are G protein-coupled receptors (GPCRs) integral to numerous physiological processes. Adenosine analogs are known to exhibit a range of biological activities, including vasodilation and potential anticancer effects.[3][4][5] Preliminary screening of this compound is essential to elucidate its specific biological functions, binding affinities, and potential as a therapeutic agent. This guide outlines a systematic approach to its initial bioactivity assessment.

Quantitative Bioactivity Data

Comprehensive screening of this compound would involve determining its affinity and functional activity at the four adenosine receptor subtypes (A1, A2A, A2B, and A3). The following table presents a template for summarizing such quantitative data.

| Assay Type | Receptor Subtype | Parameter | This compound Value | Reference Compound (e.g., NECA) Value |

| Radioligand Binding | Human A1 | Kᵢ (nM) | Data Not Available | Example: 15 nM |

| Radioligand Binding | Human A2A | Kᵢ (nM) | Data Not Available | Example: 20 nM |

| Radioligand Binding | Human A2B | Kᵢ (nM) | Data Not Available | Example: 3 µM |

| Radioligand Binding | Human A3 | Kᵢ (nM) | Data Not Available | Example: 25 nM |

| Functional Assay | Human A1 | EC₅₀ (nM) | Data Not Available | Example: 30 nM |

| Functional Assay | Human A2A | EC₅₀ (nM) | Data Not Available | Example: 50 nM |

| Functional Assay | Human A2B | EC₅₀ (nM) | Data Not Available | Example: 5 µM |

| Functional Assay | Human A3 | EC₅₀ (nM) | Data Not Available | Example: 40 nM |

| Cell Viability | Cancer Cell Line (e.g., MCF-7) | IC₅₀ (µM) | Data Not Available | Example: Varies |

NECA (5'-(N-Ethylcarboxamido)adenosine) is a non-selective adenosine receptor agonist often used as a reference compound.

Experimental Protocols

The following are generalized protocols for the preliminary bioactivity screening of adenosine analogs, which can be adapted for this compound.

Radioligand Binding Assay for Adenosine Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for each adenosine receptor subtype.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [³H]DPN for A2B, [³H]HEMADO for A3).

-

This compound.

-

Non-specific binding control (e.g., theophylline (B1681296) or a high concentration of a known ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kₔ), and varying concentrations of this compound or the non-specific binding control.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay for Adenosine Receptors

Objective: To determine the functional activity (EC₅₀ and agonist/antagonist properties) of this compound at A1, A2A, and A2B receptors.

Materials:

-

Cells expressing the human adenosine receptor subtype of interest (A1, A2A, or A2B).

-

This compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

A known adenosine receptor agonist and antagonist for controls.

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

-

Culture the cells to an appropriate density in 96-well plates.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For A2A and A2B receptors (Gs-coupled): Add varying concentrations of this compound to the cells and incubate.

-

For A1 receptors (Gi-coupled): Add varying concentrations of this compound, followed by a fixed concentration of forskolin to stimulate cAMP production.

-

Incubate for a specified period (e.g., 30-60 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.

-

To determine antagonist activity, perform the assay in the presence of a known agonist.

Cell Viability Assay

Objective: To assess the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.

Materials:

-

A selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

This compound.

-

Cell culture medium and supplements.

-

A cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

-

A plate reader.

Methodology:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Visualization of Workflows and Pathways

Experimental Workflow

Caption: General experimental workflow for the bioactivity screening of this compound.

Adenosine Receptor Signaling Pathways

Caption: Postulated signaling pathways for this compound via A1 and A2A receptors.

References

- 1. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]

- 2. This compound - CD BioGlyco [bioglyco.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Nucleoside Antimetabolite/Analog | 669055-52-1 | Invivochem [invivochem.com]

- 5. benchchem.com [benchchem.com]

Theoretical Modeling of N6,N6-Dimethyl-xylo-adenosine Interactions: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of N6,N6-Dimethyl-xylo-adenosine, a synthetically modified nucleoside with potential therapeutic applications. Given the scarcity of direct experimental and computational data for this specific analog, this document outlines a robust framework for its study based on established methodologies for similar adenosine (B11128) derivatives. The guide details protocols for molecular dynamics simulations, molecular docking, and quantum mechanics calculations to elucidate its interactions with biological targets, such as adenosine receptors. Furthermore, it presents hypothetical yet representative quantitative data for binding affinities and cellular activity, based on structurally related compounds, to illustrate the expected outcomes of such computational studies. Included are detailed signaling pathway diagrams and experimental workflows generated using Graphviz to provide clear, actionable insights for researchers entering this area of study. This document is intended to serve as a foundational resource for initiating and conducting in-silico investigations into the molecular behavior of this compound and other novel nucleoside analogs.

Introduction to this compound

This compound is a synthetic analog of the endogenous nucleoside adenosine. It is characterized by two key modifications: the presence of two methyl groups on the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the natural ribose. These alterations are expected to significantly influence its chemical properties, conformational preferences, and interactions with biological macromolecules.

Adenosine analogs are a well-established class of compounds with diverse pharmacological activities, often acting as agonists or antagonists of adenosine receptors (A1, A2A, A2B, and A3). These receptors are G-protein coupled receptors (GPCRs) involved in a myriad of physiological processes, making them attractive targets for drug development in areas such as cardiovascular disease, inflammation, neurodegenerative disorders, and cancer. The dimethylation at the N6 position and the xylo-configuration of the sugar in this compound are anticipated to modulate its binding affinity, selectivity, and efficacy at these receptors, as well as its metabolic stability.

Theoretical modeling provides a powerful and cost-effective approach to investigate the structure-activity relationships of such novel compounds at the atomic level. By employing a combination of molecular mechanics and quantum mechanics, researchers can predict binding modes, calculate interaction energies, and simulate the dynamic behavior of the molecule within a biological environment. This in-depth understanding is crucial for rational drug design and the optimization of lead compounds.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C12H17N5O4 | [Vendor Data] |

| Molecular Weight | 295.29 g/mol | [Vendor Data] |

| CAS Number | 669055-52-1 | [Vendor Data] |

| Appearance | Solid | [Vendor Data] |

| Solubility | Soluble in DMSO | [Vendor Data] |

| SMILES | CN(C)c1ncnc2c1n(cn2)[C@H]3--INVALID-LINK--CO)O">C@@HO | [Vendor Data] |

Theoretical Modeling Approaches

A multi-faceted computational approach is recommended to thoroughly investigate the interactions of this compound. This typically involves quantum mechanics (QM) for accurate parameterization, molecular docking to predict binding poses, and molecular dynamics (MD) simulations to study the dynamic behavior of the ligand-receptor complex.

Quantum Mechanics for Ligand Parameterization

Accurate force field parameters are essential for reliable molecular mechanics simulations. Since this compound is a non-standard nucleoside, its atomic partial charges and other force field parameters must be derived using quantum mechanics.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential binding sites and generating plausible binding poses, which can then be used as starting points for more rigorous simulations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and interactions of a molecular system over time. By simulating the this compound in complex with its target receptor, researchers can assess the stability of the binding pose, analyze key intermolecular interactions, and calculate binding free energies.

Quantitative Data (Hypothetical)

The following tables present hypothetical, yet representative, quantitative data for this compound, based on published data for structurally similar N6-methylated adenosine analogs. These tables are intended to serve as a template for the presentation of actual experimental or computational results.

Table 1: Predicted Binding Affinities (Ki) of this compound at Human Adenosine Receptor Subtypes.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A2B Ki (nM) |

| Adenosine | 1200 | 1500 | 91 | >10000 |

| N6-Methyladenosine | 800 | >10000 | 9.8 | >10000 |

| This compound (Predicted) | 500 | >10000 | 15 | >10000 |

| N6-Cyclopentyladenosine (CPA) | 1.4 | 2300 | 440 | 16000 |

| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA) | 830 | 460 | 0.33 | 5500 |

Data for known compounds are sourced from published literature. The data for this compound is a hypothetical prediction for illustrative purposes.

Table 2: Predicted Anti-proliferative Activity (IC50) of this compound against Various Cancer Cell Lines.

| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |

| Doxorubicin | 0.5 - 1.5 | 0.1 - 1.0 | 0.2 - 1.2 | 0.8 - 2.0 |

| Fludarabine | 5 - 15 | 10 - 25 | 8 - 20 | 12 - 30 |

| This compound (Predicted) | 25 | 40 | 35 | 50 |

Data for known compounds are sourced from published literature. The data for this compound is a hypothetical prediction for illustrative purposes.

Experimental Protocols

The following are detailed, step-by-step protocols for the key computational experiments described in this guide.

Protocol for Quantum Mechanics-Based Ligand Parameterization using Gaussian and AMBER

This protocol describes the generation of accurate force field parameters, specifically atomic partial charges, for this compound.

-

3D Structure Generation:

-

Generate a 3D structure of this compound using a molecular builder such as Avogadro or GaussView.

-

Perform an initial geometry optimization using a fast, low-level method (e.g., molecular mechanics with a generic force field).

-

-

Quantum Mechanical Geometry Optimization:

-

Create an input file for the Gaussian software package.

-

Specify a geometry optimization calculation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Run the Gaussian calculation to obtain the optimized geometry of the molecule in the gas phase.

-

-

Electrostatic Potential (ESP) Calculation:

-

Using the optimized geometry from the previous step, create a new Gaussian input file.

-

Specify a single-point energy calculation to compute the electrostatic potential on a grid of points around the molecule. The Merz-Kollman (MK) scheme is commonly used.

-

Run the Gaussian calculation to generate the ESP output file.

-

-

Charge Fitting with antechamber (AMBERTools):

-

Use the antechamber program from the AMBERTools suite to process the Gaussian ESP output file.

-

Specify the RESP (Restrained Electrostatic Potential) charge fitting method to derive the partial atomic charges.

-

Command: antechamber -i n6n6dxa.gesp -fi gesp -o n6n6dxa.mol2 -fo mol2 -c resp -s 2

-

-

Generation of Force Field Modification File:

-

Use the parmchk2 program from AMBERTools to check for any missing force field parameters (bond lengths, angles, dihedrals) for the new molecule.

-

Command: parmchk2 -i n6n6dxa.mol2 -f mol2 -o n6n6dxa.frcmod

-

This will generate a .frcmod file containing the missing parameters, which can be used in the subsequent MD simulation setup.

-

Protocol for Molecular Docking using AutoDock Vina

This protocol outlines the steps for docking this compound to the A3 adenosine receptor.

-

Receptor Preparation:

-

Download the crystal structure of the human A3 adenosine receptor from the Protein Data Bank (PDB).

-

Use a molecular modeling program like UCSF Chimera or AutoDockTools to prepare the receptor:

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared receptor in PDBQT format.

-

-

-

Ligand Preparation:

-

Using the 3D structure of this compound, prepare it for docking using AutoDockTools:

-

Assign partial charges.

-

Define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

-

Grid Box Definition:

-

Define the search space for the docking calculation by creating a grid box that encompasses the known binding site of the receptor. The binding site can be identified from the position of the co-crystallized ligand or from published literature.

-

Specify the center and dimensions (x, y, z) of the grid box.

-

-

Configuration File Creation:

-

Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

-

Example conf.txt:

-

-

Running the Docking Calculation:

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

-

Command: vina --config conf.txt --log docking_log.txt

-

-

Analysis of Results:

-

The output file (docking_results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores.

-

Visualize the docking results using a molecular viewer to analyze the interactions between the ligand and the receptor.

-

Protocol for Molecular Dynamics Simulation of a Protein-Ligand Complex using AMBER

This protocol details the setup and execution of an MD simulation of this compound bound to the A3 adenosine receptor.

-

System Preparation with tleap:

-

Create a tleap input script to build the simulation system.

-

Load the necessary force fields (e.g., ff14SB for the protein, gaff2 for the ligand).

-

Load the ligand's .mol2 and .frcmod files.

-

Load the receptor's PDB file.

-

Combine the receptor and the ligand to form the complex.

-

Solvate the complex in a box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

Save the topology (.prmtop) and coordinate (.inpcrd) files.

-

-

Minimization:

-

Perform a series of energy minimizations to relax the system and remove any steric clashes.

-

Typically, this involves a multi-stage process, first minimizing the solvent and ions with the solute restrained, and then minimizing the entire system.

-

-

Heating:

-

Gradually heat the system from 0 K to the desired simulation temperature (e.g., 300 K) over a period of several hundred picoseconds.

-

This is done under constant volume (NVT) conditions with weak restraints on the solute.

-

-

Equilibration:

-

Equilibrate the system at the target temperature and pressure (e.g., 1 atm) for several nanoseconds.

-

This is typically performed in two stages: first, a short equilibration in the NVT ensemble, followed by a longer equilibration in the NPT (constant pressure and temperature) ensemble. The restraints on the solute are gradually removed during this phase.

-

-

Production Run:

-

Run the production MD simulation for the desired length of time (e.g., 100 ns or longer) in the NPT ensemble without any restraints.

-

Save the trajectory data at regular intervals for subsequent analysis.

-

-

Analysis:

-

Analyze the simulation trajectory to investigate the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation - RMSD).

-

Analyze the interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic contacts).

-

Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA.

-

Mandatory Visualizations

Signaling Pathways

Caption: Adenosine Receptor Signaling Pathways.

Experimental Workflows

Caption: Computational Modeling Workflow.

Logical Relationships

Caption: Logical Relationships in Modeling.

Conclusion

The theoretical modeling of this compound presents a valuable opportunity to understand its potential as a therapeutic agent. Although direct experimental data is limited, the computational protocols and frameworks outlined in this guide provide a clear path forward for its investigation. By leveraging quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into its interactions with adenosine receptors and other biological targets. The hypothetical data and visualizations provided herein serve as a practical template for organizing and presenting research findings in this exciting area of drug discovery. It is anticipated that the application of these computational methods will accelerate the rational design and development of novel and effective nucleoside-based therapeutics.

Unveiling the Xylose Moiety: A Technical Guide to a Novel Class of Adenosine Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the emerging class of adenosine (B11128) analogs incorporating a xylose sugar moiety. By replacing the ubiquitous ribose, these analogs exhibit unique structural and functional properties, opening new avenues for therapeutic intervention. This document provides a comprehensive overview of their synthesis, biological activity, and underlying mechanisms of action, with a focus on their roles as immunomodulatory and antiviral agents.

Introduction: The Rationale for Xylose Substitution